![molecular formula C50H69N15O9 B13639731 15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B13639731.png)
15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melanotan II is a synthetic peptide that mimics the action of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). This compound is primarily known for its ability to stimulate melanin production in the skin, leading to a tanned appearance without the need for UV exposure. Additionally, Melanotan II has been studied for its potential effects on sexual function, appetite control, and energy homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Melanotan II involves a series of peptide bond formations. The process typically starts with the protection of the ε-amino group of lysine and the γ-carboxy group of aspartic acid. These protected intermediates undergo carbodiimide-mediated lactamization to form a cyclic peptide intermediate. This intermediate is then coupled with N-acetylnorleucine to produce Melanotan II. The entire synthesis can be completed in 12 steps with an overall yield of approximately 2.6%, and the product is more than 90% pure without the need for preparative chromatography .
Industrial Production Methods
Industrial production of Melanotan II follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common to purify the final product, ensuring it meets the required purity standards for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions
Melanotan II primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Carbodiimides: Used for peptide bond formation.
Protecting Groups: Such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) to protect amino groups during synthesis.
Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.
Major Products Formed
The primary product formed is Melanotan II itself, with high purity achieved through careful control of reaction conditions and purification steps .
Applications De Recherche Scientifique
Chemistry
In chemistry, Melanotan II is used as a model compound to study peptide synthesis and the effects of cyclic peptides on biological systems.
Biology
Biologically, Melanotan II is studied for its effects on melanin production, which has implications for understanding skin pigmentation and potential treatments for conditions like vitiligo.
Medicine
Medically, Melanotan II has been investigated for its potential to treat erectile dysfunction and sexual arousal disorders. It has also been explored for its appetite-suppressing effects, which could have implications for weight management .
Industry
In the industry, Melanotan II is primarily used in research settings to develop new therapeutic agents and to study the effects of melanocortin receptor agonists .
Mécanisme D'action
Melanotan II works by binding to melanocortin receptors, specifically MC1R and MC4R. Activation of MC1R leads to increased melanin production, resulting in a tanned appearance. Activation of MC4R is associated with effects on sexual function and appetite control. The compound may also interact with MC3R, which is involved in energy homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melanotan I (afamelanotide): Another synthetic analog of α-MSH, primarily used for its tanning effects and treatment of erythropoietic protoporphyria.
Bremelanotide: Derived from Melanotan II, used for treating sexual dysfunction.
Uniqueness
Melanotan II is unique in its dual action on both skin pigmentation and sexual function. While Melanotan I is more selective for tanning, Melanotan II’s broader receptor activity makes it a versatile compound for various research applications .
Propriétés
IUPAC Name |
15-(2-acetamidohexanoylamino)-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLPDJLXHXHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H69N15O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
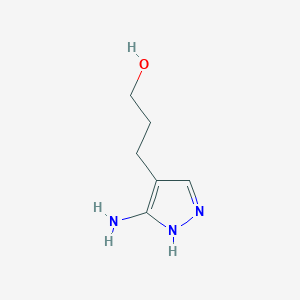
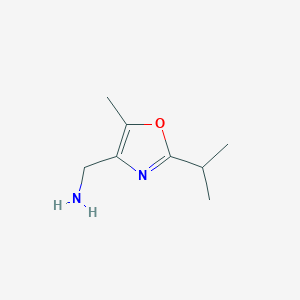
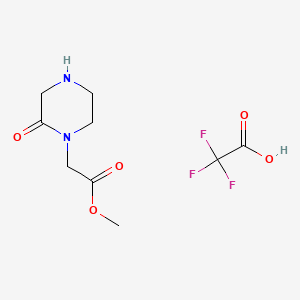
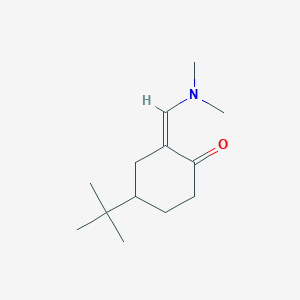

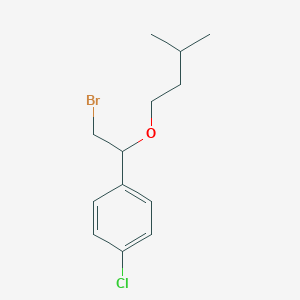

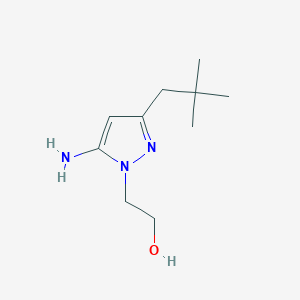
![10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)

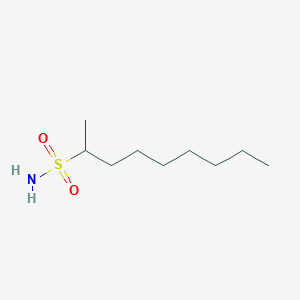
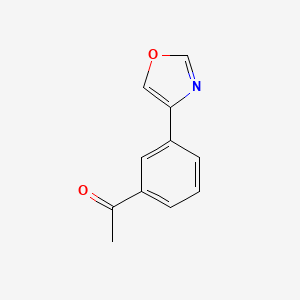
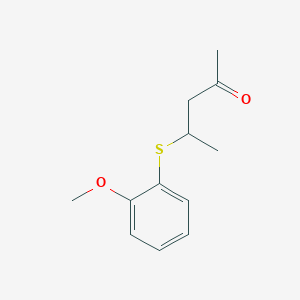
amino}but-2-ynoicacid](/img/structure/B13639737.png)
